molecular formula C12H20O6 B14424871 Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate CAS No. 83220-30-8

Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate

Cat. No.: B14424871
CAS No.: 83220-30-8
M. Wt: 260.28 g/mol
InChI Key: PWRPNABZEZRHPR-UHFFFAOYSA-N
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Description

Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate is an organic compound with a complex structure that includes ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate typically involves the reaction of 2,2-dimethoxypropane with a suitable precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts to enhance the reaction rate and yield. The process generally includes mixing methanol and acetone, adding a catalyst, and performing extractive distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The pathways involved often include ester hydrolysis and ketone reduction .

Comparison with Similar Compounds

  • Methyl 2,2-dimethoxypropanoate
  • Methyl 2,2-dimethylpropanoate
  • Methyl 2,2-dimethoxypropanoic acid

Comparison: Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate is unique due to its combination of ester and ketone functional groups, which confer distinct reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

83220-30-8

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate

InChI

InChI=1S/C12H20O6/c1-8(13)6-7-9(11(15)16-3)10(14)12(2,17-4)18-5/h9H,6-7H2,1-5H3

InChI Key

PWRPNABZEZRHPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C(=O)C(C)(OC)OC)C(=O)OC

Origin of Product

United States

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